molecular formula C18H13Cl2NO B1420729 2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride CAS No. 1160260-91-2

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride

Cat. No.: B1420729
CAS No.: 1160260-91-2
M. Wt: 330.2 g/mol
InChI Key: WSNMGVFRZJOZNH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C18H13Cl2NO and its molecular weight is 330.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(4-Chlorophenyl)-6-ethylquinoline-4-carbonyl chloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways . This inhibition results in the disruption of downstream signaling events, ultimately affecting cellular functions such as proliferation and survival. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy and toxicity. In vitro studies have shown that this compound remains stable under controlled conditions for extended periods . Its degradation products may exhibit different biochemical properties, which could impact long-term cellular functions. In vivo studies have also highlighted the potential for cumulative effects with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity . At higher doses, toxic or adverse effects can be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating the importance of dose optimization to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways include oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound on cellular functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The localization and accumulation of this compound can influence its efficacy and toxicity, highlighting the importance of understanding its distribution profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action. The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name

2-(4-chlorophenyl)-6-ethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-2-11-3-8-16-14(9-11)15(18(20)22)10-17(21-16)12-4-6-13(19)7-5-12/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNMGVFRZJOZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207225
Record name 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160260-91-2
Record name 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160260-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-6-ethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.